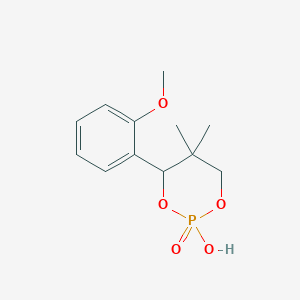
1-(3-Furyl)-2-propyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Furyl)-2-propyn-1-ol is an organic compound characterized by the presence of a furan ring attached to a hydroxy-propyne group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Furyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with propargyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process, followed by hydrolysis to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Furyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated furans.
Wissenschaftliche Forschungsanwendungen
1-(3-Furyl)-2-propyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Furyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its furan ring can participate in π-π interactions with aromatic systems, influencing its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
1-(3-Furyl)ethylamine: A compound with a similar furan ring structure but different functional groups.
1-(3-Furyl)-1H-indole-2,3-dione: Another furan-containing compound with distinct chemical properties.
Eigenschaften
Molekularformel |
C7H6O2 |
|---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
1-(furan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H6O2/c1-2-7(8)6-3-4-9-5-6/h1,3-5,7-8H |
InChI-Schlüssel |
JUZRSGNQWHAECM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1=COC=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B8717586.png)









![Cyclohexanone, 2-[(2-oxocyclopentyl)methyl]-](/img/structure/B8717629.png)
